molecular formula C10H14FNO2 B13032480 (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13032480
M. Wt: 199.22 g/mol
InChI Key: ATPBBYQRFBRDJK-LDWIPMOCSA-N
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Description

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.

    Continuous Flow Chemistry: To enhance the efficiency and scalability of the synthesis process.

    Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in asymmetric synthesis to produce other chiral compounds.

    Catalysis: Acts as a chiral catalyst in various organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Protein Binding Studies: Used to study interactions with proteins and other biomolecules.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-bromo-2-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-methyl-2-methoxyphenyl)propan-2-OL

Uniqueness

  • Fluoro Substitution : The presence of a fluoro group enhances its binding affinity and specificity towards certain molecular targets.
  • Chirality : The specific (1R,2R) configuration provides unique stereochemical properties that can influence its biological activity and interactions.

This detailed overview highlights the significance of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1

InChI Key

ATPBBYQRFBRDJK-LDWIPMOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)OC)N)O

Origin of Product

United States

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